molecular formula C22H20O5 B5219441 [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

Cat. No. B5219441
M. Wt: 364.4 g/mol
InChI Key: QHHFOJMTUXHQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound , (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, represents a complex organic molecule with potential interest in various fields of chemistry and material science. This compound is part of a broader category of chemicals that exhibit a range of physical and chemical properties due to their unique molecular structures. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties analysis of this compound, adhering strictly to scientific research while excluding applications, drug use, and dosage information.

Synthesis Analysis

The synthesis of related compounds involves Michael addition domino cyclization techniques. For instance, Mahdavinia et al. (2013) describe the synthesis of new pyranochromene derivatives through a Michael addition domino cyclization between α,α′-bis(substituted-benzylidene)cyclohexanones and 4-hydroxycoumarin in acetic acid at reflux conditions, highlighting the synthesis's operational simplicity and the high yields of the products (Mahdavinia & Peikarporsan, 2013). This method could be analogous to synthesizing the compound , emphasizing the importance of efficient reaction conditions and the potential for high-yield outcomes.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 7,8-benzocoumarin-4-acetic acid, reveals a nearly planar fused-ring system, with hydrogen bonding playing a significant role in the molecular configuration. This structural insight comes from Swamy et al. (2015), who analyzed the crystal structure and highlighted the importance of O—H⋯O hydrogen bonds in forming a stable molecular structure (Swamy et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds demonstrate a variety of reactivities and functional group transformations. For example, Lichitsky et al. (2021) present a novel approach towards synthesizing previously unknown compounds, emphasizing multicomponent condensation reactions involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, showcasing the diversity of chemical reactions applicable to this class of compounds (Lichitsky et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of similar compounds have provided insights into their stability, solubility, and crystalline forms. For example, the crystal structure of 7,8-benzocoumarin-4-acetic acid was studied to understand its solid-state characteristics and the role of hydrogen bonding in determining its crystal packing and stability (Swamy et al., 2015).

Chemical Properties Analysis

The chemical properties of compounds within this chemical class, such as reactivity towards different reagents and conditions, provide a foundation for understanding their behavior in various chemical environments. For instance, Kowiel et al. (2012) detail the esterification reaction of a specific compound, shedding light on its reactivity and the influence of functional groups on its chemical properties (Kowiel et al., 2012).

Mechanism of Action

Target of Action

The primary target of (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, also known as HU-308, is the CB2 receptor . This receptor is primarily found in immune cells and plays a crucial role in the regulation of inflammation and immune response.

Action Environment

The action, efficacy, and stability of HU-308 can be influenced by various environmental factors For instance, the compound’s low water solubility may limit its use in aqueous environments

properties

IUPAC Name

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-13-18(26-20(21(23)24)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)22(25)27-19(13)16/h2-4,7-8,11-12,20H,5-6,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFOJMTUXHQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.